

Technical Guide: Physicochemical Properties of (E)-4-(2-Nitrovinyl)benzonitrile

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Compound of Interest

Compound Name: (E)-4-(2-Nitrovinyl)benzonitrile

Cat. No.: B1298947

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Introduction

(E)-4-(2-Nitrovinyl)benzonitrile is a synthetic organic compound belonging to the β -nitrostyrene class of molecules. Compounds in this class are recognized for their diverse biological activities, making them of significant interest in the fields of medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological mechanisms of **(E)-4-(2-Nitrovinyl)benzonitrile**, presenting key data in a structured format for ease of reference and comparison.

Physicochemical Properties

The fundamental physicochemical properties of **(E)-4-(2-Nitrovinyl)benzonitrile** are summarized in the table below. This data is crucial for its identification, characterization, and application in experimental settings.

Property	Value	Reference
Molecular Formula	C ₉ H ₆ N ₂ O ₂	[1] [2] [3]
Molecular Weight	174.16 g/mol	[2] [3]
Appearance	Light yellow solid	[1]
Melting Point	182-184 °C	[1]
CAS Number	5153-73-1	[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of **(E)-4-(2-Nitrovinyl)benzonitrile**.

¹H NMR Spectroscopy

Chemical Shift (δ)	Multiplicity	Coupling Constant (J)	Integration	Assignment	Reference
8.00 ppm	Doublet	13.8 Hz	1H	Vinyllic Proton	[1]
7.76 ppm	Not specified	Not specified	Not specified	Aromatic Protons	[1]

Solvent: CDCl₃, Frequency: 400 MHz

Experimental Protocols

The synthesis of **(E)-4-(2-Nitrovinyl)benzonitrile** is typically achieved through a Henry reaction, also known as a nitroaldol reaction, between 4-cyanobenzaldehyde and nitromethane.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Synthesis of (E)-4-(2-Nitrovinyl)benzonitrile

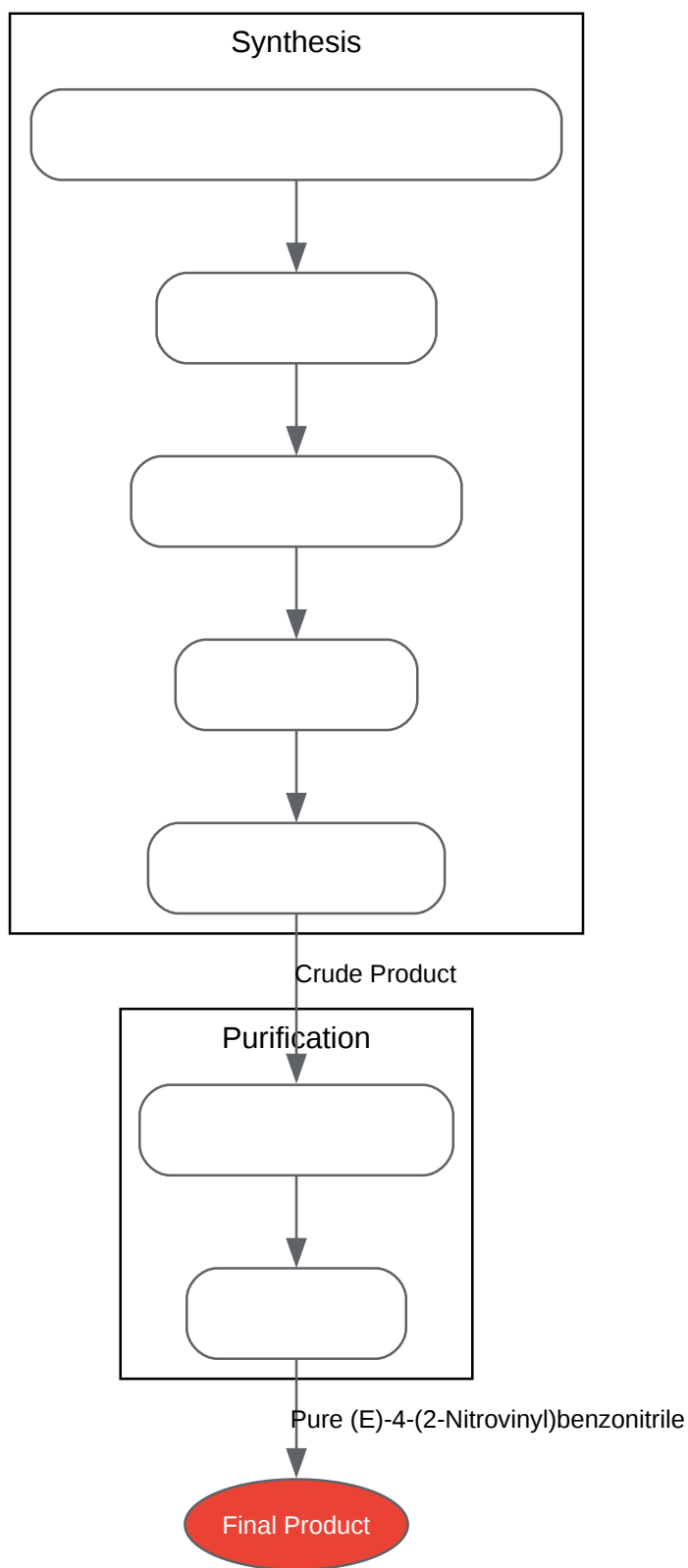
Materials:

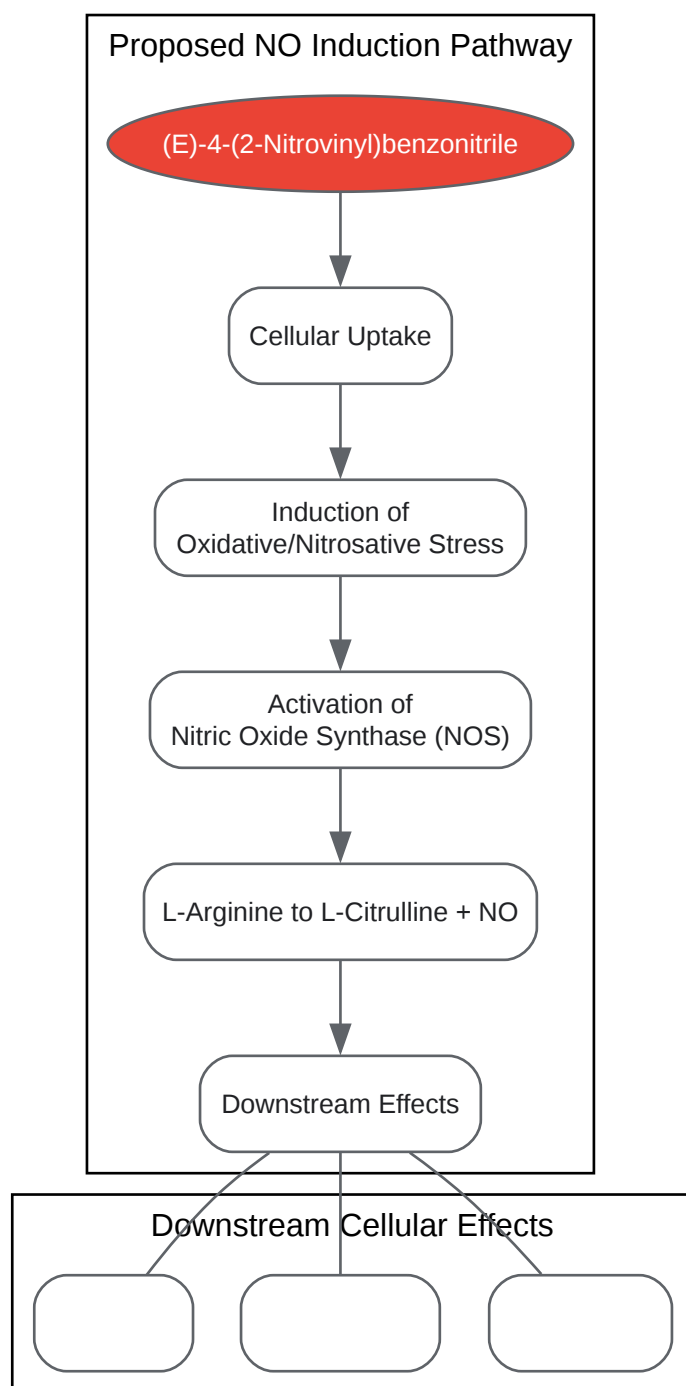
- 4-Cyanobenzaldehyde
- Nitromethane
- Base catalyst (e.g., ammonium acetate, sodium hydroxide)
- Solvent (e.g., acetic acid, methanol)
- Silica gel for column chromatography
- Eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve 4-cyanobenzaldehyde (1 equivalent) in a suitable solvent such as acetic acid.
- **Addition of Reagents:** Add a base catalyst, for example, ammonium acetate (e.g., 2.4 equivalents), followed by the addition of nitromethane (e.g., 6.9 equivalents).
- **Reaction Conditions:** The reaction mixture is typically heated under reflux (e.g., at 100°C) for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, the mixture is cooled to room temperature. The crude product is often precipitated by pouring the reaction mixture into ice water.
- **Extraction:** The aqueous mixture is then extracted with an organic solvent, such as ethyl acetate. The combined organic layers are washed with brine.
- **Drying and Concentration:** The organic extract is dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude solid is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane) to afford the pure **(E)-4-(2-Nitrovinyl)benzonitrile** as a light yellow solid.[8]

Synthesis and Purification Workflow





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